molecular formula C52H68N8O14 B12738901 (E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline CAS No. 122009-58-9

(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline

Cat. No.: B12738901
CAS No.: 122009-58-9
M. Wt: 1029.1 g/mol
InChI Key: IORLVRKMASKSTI-VQYXCCSOSA-N
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Description

(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a piperazine ring, and an alkenyl side chain, making it a unique structure for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline typically involves multiple steps, including the formation of the quinazoline core, the introduction of the piperazine ring, and the attachment of the alkenyl side chain. Common synthetic routes may include:

    Formation of Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and formamide.

    Introduction of Piperazine Ring: Piperazine can be introduced via nucleophilic substitution reactions.

    Attachment of Alkenyl Side Chain: The alkenyl side chain can be attached through Heck or Suzuki coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The alkenyl side chain can be oxidized to form epoxides or diols.

    Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Alkylated or aminated piperazine derivatives.

Scientific Research Applications

(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets. The quinazoline core may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. The alkenyl side chain may facilitate the compound’s insertion into lipid membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one: Shares a similar piperazine ring but differs in the core structure and side chains.

    Donepezil: Contains a piperidine ring and is used as a reference compound in pharmaceutical research.

Uniqueness

(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline is unique due to its combination of a quinazoline core, piperazine ring, and alkenyl side chain, which confer distinct chemical and biological properties.

Properties

CAS No.

122009-58-9

Molecular Formula

C52H68N8O14

Molecular Weight

1029.1 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline

InChI

InChI=1S/2C20H28N4O.3C4H4O4/c2*1-3-5-8-16-25-19-17-9-6-7-10-18(17)21-20(22-19)24-14-12-23(11-4-2)13-15-24;3*5-3(6)1-2-4(7)8/h2*4,6-7,9-10H,2-3,5,8,11-16H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+

InChI Key

IORLVRKMASKSTI-VQYXCCSOSA-N

Isomeric SMILES

CCCCCOC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)CC=C.CCCCCOC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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